4-(3,5-Difluorophenoxy)-3-bromoaniline
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Overview
Description
4-(3,5-Difluorophenoxy)-3-bromoaniline is an organic compound characterized by the presence of a bromine atom and a difluorophenoxy group attached to an aniline core
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
Given its potential role in sm cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds, thereby facilitating the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenoxy)-3-bromoaniline typically involves multiple steps:
Nitration of 3,5-Difluoroaniline: The starting material, 3,5-difluoroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Bromination: The resulting 4-(3,5-difluorophenoxy)aniline is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenoxy)-3-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aniline group can be oxidized to form quinone derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted anilines or thiophenes.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of corresponding amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(3,5-Difluorophenoxy)-3-bromoaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Difluorophenoxy)aniline: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromoaniline: Lacks the difluorophenoxy group, resulting in different electronic properties.
4-Bromo-3-fluoroaniline: Contains only one fluorine atom, affecting its reactivity and applications.
Uniqueness
4-(3,5-Difluorophenoxy)-3-bromoaniline is unique due to the presence of both a bromine atom and a difluorophenoxy group, which confer distinct reactivity and electronic properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
3-bromo-4-(3,5-difluorophenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-11-6-9(16)1-2-12(11)17-10-4-7(14)3-8(15)5-10/h1-6H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHXLPRGRUQOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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